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Compound Name: Trepibutone
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trepibutone is a synthetic choleretic and spasmolytic agent used in the management of
functional gastrointestinal disorders.[1] Chemically identified as 4-oxo-4-(2,4,5-
triethoxyphenyl)butanoic acid, its therapeutic effects are attributed to its ability to promote the
secretion of bile and pancreatic juice while simultaneously relaxing the smooth muscle of the
gastrointestinal tract.[1][2] This dual-action mechanism helps alleviate symptoms associated
with conditions like cholelithiasis, cholecystitis, and chronic pancreatitis by reducing internal
pressure within the gallbladder and bile duct.[2]

This technical guide provides an in-depth overview of the core physicochemical properties and
stability profile of Trepibutone, intended to support research, development, and formulation
activities.

Physicochemical Properties

A comprehensive understanding of a drug substance's physicochemical properties is
fundamental to formulation development, analytical method development, and predicting its
pharmacokinetic behavior.

Chemical Structure and Identification

o |[UPAC Name: 4-ox0-4-(2,4,5-triethoxyphenyl)butanoic acid[3]
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o CAS Number: 41826-92-0[3]
e Molecular Formula: C16H2206[3][4]

e Molecular Weight: 310.34 g/mol [4][5][6]

o Chemical Structure: (Image Source: PubChem CID
5536)

Quantitative Physicochemical Data

The key physicochemical parameters for Trepibutone are summarized in the table below for
easy reference and comparison.
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Property Value Reference(s)
Molecular Weight 310.34 g/mol [4115][6]
Molecular Formula C16H2206 [3114]
Appearance White to off-white solid powder  [N/A]
Melting Point 150.5 °C [N/A]
Boiling Point 498.6 £ 45.0 °C at 760 mmHg [N/A]
LogP (XLogP3) 2.1 [5]
oka Data not available in cited IN/A]
literature.
Topological Polar Surface Area  82.1 A2 [5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor
C);untg p ° )
Rotatable Bond Count 10 [5]

Solubility Profile

Trepibutone is soluble in dimethyl sulfoxide (DMSO).[2] For in-vivo studies, it has been
formulated in vehicles such as:

e 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
e 10% DMSO and 90% Corn Oil.

Stability Profile

The chemical and physical stability of an active pharmaceutical ingredient (API) is critical for
ensuring its safety, quality, and efficacy throughout its shelf life.

Storage and Handling

Based on available data, the following storage conditions are recommended for Trepibutone:
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e Short-term: Dry, dark, and at O - 4 °C (days to weeks).
e Long-term: -20 °C (months to years).

e In Solvent (e.g., DMSO): -80°C for up to 6 months or -20°C for up to 1 month, protected from
light.

The compound is considered stable enough for shipping under ambient temperatures for
several weeks.

Metabolic Stability and Degradation

While specific chemical forced degradation studies are not publicly available, a
pharmacokinetic study in rats identified 30 metabolites, providing insight into its metabolic
pathways.[2][7][8] The primary routes of metabolism include:

Dealkylation

Oxidation

Reduction

Glucuronidation[2][7][8]

These transformations indicate that the ethoxy groups and the butanoic acid chain are key
sites for metabolic activity.

Chemical Stability (Forced Degradation)

Detailed experimental data from forced degradation studies (hydrolysis, oxidation, and
photolysis) for Trepibutone are not available in the reviewed literature. Such studies are
essential for identifying potential degradation products and establishing the intrinsic stability of
the molecule.[9] The primary chemical degradation pathways for molecules with ester or amide
functionalities are typically hydrolysis and oxidation.[10] Given Trepibutone's structure, which
includes a ketone and a carboxylic acid, it may be susceptible to degradation under harsh pH,
oxidative, and photolytic conditions. A stability-indicating analytical method would be required to
separate and quantify the parent drug from any potential degradants.[11][12]
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Experimental Protocols

This section details the methodologies for key experiments related to the characterization and
analysis of Trepibutone.

Protocol for pKa Determination by Potentiometric
Titration

As no experimental pKa value for Trepibutone is available, this section provides a general but
detailed protocol for its determination using potentiometric titration, a common and precise
method.[2][11][13]

Objective: To determine the acid dissociation constant (pKa) of Trepibutone.

Materials:

Trepibutone API

o Calibrated pH meter and electrode

» Potentiometer/automated titrator

o Magnetic stirrer and stir bar

o Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCI)[2]
e Potassium Chloride (KCI) for ionic strength adjustment

o Co-solvent (e.g., methanol or ethanol), if required for solubility

Nitrogen gas
Procedure:

e Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7,
and 10).[2]

e Sample Preparation:
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o Accurately weigh and dissolve Trepibutone in an appropriate solvent (e.g., water with a
co-solvent if necessary) to a concentration of approximately 1 mM.[2]

o Add 0.15 M KCI to maintain a constant ionic strength.[11]

« Titration Setup:

o Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a
magnetic stirrer.[2]

o Immerse the calibrated pH electrode into the solution.

o Purge the solution with nitrogen gas to remove dissolved CO:z and create an inert
atmosphere.[2][11]

e Titration Process:

[¢]

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCL.[2]

[¢]

Begin the titration by adding small, precise increments of standardized 0.1 M NaOH.

[e]

Record the pH value after each addition, allowing the reading to stabilize.

o

Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-
12.5).[2]

e Data Analysis:
o Plot the pH values against the volume of titrant added to generate a titration curve.

o Determine the equivalence point(s) from the inflection point(s) of the curve (where the
slope is greatest).

o The pKa is the pH at the half-equivalence point.

o Perform the titration in triplicate to ensure reproducibility and calculate the average pKa
and standard deviation.[2]
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Protocol for Stability-Indicating Method Development &
Forced Degradation

This protocol outlines a general approach for conducting forced degradation studies and
developing a stability-indicating HPLC method, in accordance with ICH guidelines.[9][12][13]

Objective: To identify potential degradation products of Trepibutone and develop an analytical
method capable of separating and quantifying Trepibutone in the presence of these
degradants.

Part A: Forced Degradation Studies

o Stock Solution Preparation: Prepare a stock solution of Trepibutone in a suitable solvent
(e.g., acetonitrile or methanol).

¢ Stress Conditions: Expose the Trepibutone solution (and solid API) to the following
conditions:

o Acid Hydrolysis: Treat with 0.1 M HCI at 60°C for a specified period (e.g., 8 hours).
Neutralize the sample before analysis.[13]

o Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified period. Neutralize the
sample before analysis.[13]

o Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H20:2) at room temperature.

o Thermal Degradation: Expose the solid drug and solution to high temperature (e.g., 60-
80°C).

o Photolytic Degradation: Expose the solid drug and solution to UV and visible light (e.g.,
overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt
hours/square meter). A control sample should be protected from light.

o Sample Analysis: Analyze all stressed samples against a control (unstressed) sample. The
goal is to achieve 5-20% degradation of the active substance.[13]

Part B: Stability-Indicating HPLC Method Development
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e Column and Mobile Phase Screening:
o Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 ym).

o Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water
gradients) with different pH modifiers (e.g., formic acid, ammonium acetate, phosphate
buffer) to achieve separation of the parent peak from any degradation product peaks.

e Method Optimization:

o Optimize the gradient, flow rate, column temperature, and detection wavelength (UV) to
ensure adequate resolution between all peaks.

o A photodiode array (PDA) detector is useful for checking peak purity.

o Method Validation: Validate the final method according to ICH Q2(R1) guidelines for
specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Pharmacokinetic Analysis by UHPLC-
MS/MS

The following protocol is adapted from a study on the pharmacokinetics of Trepibutone in rats
and is suitable for quantifying the drug in plasma.[2][7][8]

Objective: To accurately quantify Trepibutone concentrations in plasma samples.
Instrumentation & Reagents:

o UHPLC system coupled with a triple quadrupole mass spectrometer.

o Carbamazepine (Internal Standard, 1S).[2]

» Acetonitrile and Formic Acid (HPLC grade).[2]

Procedure:

o Sample Preparation (Protein Precipitation):
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[e]

To 100 pL of plasma sample, add 10 pL of the IS working solution (Carbamazepine).

o

Add 300 pL of acetonitrile to precipitate proteins.

Vortex the mixture for 3 minutes.

[¢]

o

Centrifuge at 13,000 rpm for 10 minutes.

[e]

Transfer 100 pL of the supernatant for analysis.[2]

o Chromatographic Conditions:

[e]

Column: A suitable reversed-phase column (e.g., C18).

o

Mobile Phase: Acetonitrile and water containing 0.1% formic acid in a gradient elution.[2]

[¢]

Flow Rate: As appropriate for the column dimensions.

[¢]

Injection Volume: 5 pL.[2]

e Mass Spectrometry Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:

» Trepibutone: m/z 311.09 - 265.08[2][7]

» Carbamazepine (1S): m/z 237.06 — 194.08[2][7]

» Method Validation: The method should be fully validated for selectivity, linearity (e.g., 1—
1,000 ng/mL), precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-
term, long-term, and post-preparative).[2]

Mechanism of Action & Signaling Pathways
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Trepibutone exerts its therapeutic effects through a dual mechanism: as a choleretic and a
spasmolytic agent.[1][14]

e Choleretic Action: It enhances the production and secretion of bile from the liver, which aids
in the digestion and absorption of dietary fats.[1][14]

e Spasmolytic (Antispasmodic) Action: It directly relaxes smooth muscles in the
gastrointestinal tract, particularly the sphincter of Oddi.[15] This action is believed to be
mediated through the modulation of neurotransmitters and ion channels that control muscle
contraction.[1] Specifically, it may inhibit the activity of acetylcholine on muscarinic receptors,
reducing smooth muscle overactivity and alleviating spasms.[14] Some evidence suggests
its mechanism differs from papaverine and may involve accelerating the uptake of
intracellular calcium into storage sites, rather than blocking calcium influx.[15]

The following diagrams illustrate the proposed workflow for Trepibutone's therapeutic action
and a general experimental workflow for its analysis.
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Caption: Proposed therapeutic mechanism of Trepibutone.
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Caption: General experimental workflow for Trepibutone analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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